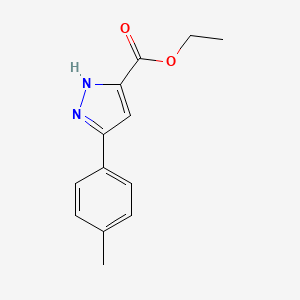

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLKLIHKUWTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346825 | |

| Record name | SBB041038 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595610-41-6 | |

| Record name | Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB041038 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is primarily achieved through a robust and well-documented two-step sequence: a base-mediated Claisen condensation to form a key diketoester intermediate, followed by a Knorr pyrazole synthesis via cyclization with hydrazine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to empower researchers in optimizing this synthesis for their specific applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a foundational scaffold in modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its structural features—a substituted aryl group at the 5-position and a carboxylate ester at the 3-position—offer versatile handles for further chemical modification. A reliable and well-understood synthetic route is paramount for facilitating research and development in this area.

Strategic Overview of the Synthesis Pathway

The most efficient and widely adopted method for constructing the this compound core involves a two-stage process. This strategy leverages classic, high-yielding organic reactions, ensuring reproducibility and scalability.

The two core stages are:

-

Claisen Condensation: A crossed Claisen condensation between 4-methylacetophenone and diethyl oxalate. This reaction forms the carbon backbone of the target molecule, yielding the crucial intermediate, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

-

Knorr Pyrazole Synthesis: A cyclocondensation reaction of the diketoester intermediate with hydrazine hydrate. This step efficiently constructs the pyrazole ring.

The overall transformation is depicted below:

Caption: Overall two-step synthesis pathway.

Stage 1: Claisen Condensation for Intermediate Synthesis

Mechanistic Insights

The Claisen condensation is a cornerstone of carbon-carbon bond formation. In this specific application, a "crossed" or "mixed" Claisen condensation is employed. Diethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[1][2] The reaction proceeds via the following steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium metal and ethanol, deprotonates the α-carbon of 4-methylacetophenone. This forms a resonance-stabilized enolate ion.[3]

-

Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[3]

-

Tetrahedral Intermediate Formation: This attack results in a tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a leaving group. This yields the β-diketoester product, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[4]

The use of a stoichiometric amount of base is crucial because the resulting β-diketoester is more acidic than the starting ketone. The base deprotonates the product, driving the equilibrium towards its formation.[4]

Caption: Mechanism of the Claisen Condensation.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

This protocol is adapted from established procedures for the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylacetophenone | 134.18 | 13.4 g | 0.1 |

| Diethyl Oxalate | 146.14 | 16.1 g | 0.11 |

| Sodium Metal | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 75 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 10% Sulfuric Acid | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic; allow it to proceed until all the sodium has dissolved.

-

Reactant Addition: Cool the freshly prepared sodium ethoxide solution in an ice bath. In a separate beaker, prepare a mixture of 4-methylacetophenone (13.4 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in 25 mL of absolute ethanol.

-

Reaction Execution: Add the mixture from the dropping funnel to the sodium ethoxide solution dropwise over 30 minutes with continuous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with 10% sulfuric acid until the pH is approximately 3-4. An oily layer will separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, Ethyl 2,4-dioxo-4-(p-tolyl)butanoate, can be used in the next step without further purification. If a higher purity is required, vacuum distillation can be performed.

Stage 2: Knorr Pyrazole Synthesis

Mechanistic Insights

The Knorr pyrazole synthesis is a classic and highly effective method for forming pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[5] The reaction is typically catalyzed by a weak acid, such as acetic acid.

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the diketoester. Given the electronic and steric environment, the attack preferentially occurs at the ketone carbonyl (C4), which is generally more electrophilic than the keto-carbonyl adjacent to the ester.

-

Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (C2).

-

Final Dehydration and Tautomerization: A second dehydration event occurs, leading to the formation of the aromatic pyrazole ring. The product exists in tautomeric forms, with the 2H-pyrazole being a significant contributor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the cyclization of diketoesters with hydrazine.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | 234.25 | 23.4 g | 0.1 |

| Hydrazine Hydrate (~64%) | 50.06 | 5.0 g | ~0.1 |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (23.4 g, 0.1 mol) in 100 mL of ethanol.

-

Addition of Reagents: Add glacial acetic acid (5 mL) to the solution. While stirring, add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization of the Final Product

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.30-1.40 (t, 3H, -CH₂CH₃ )

-

δ 2.35-2.45 (s, 3H, Ar-CH₃ )

-

δ 4.30-4.40 (q, 2H, -CH₂ CH₃)

-

δ 7.20-7.30 (d, 2H, Ar-H)

-

δ 7.60-7.70 (d, 2H, Ar-H)

-

δ 6.80-7.00 (s, 1H, pyrazole-H)

-

δ 13.0-14.0 (br s, 1H, NH )

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 14.5 (-CH₂C H₃)

-

δ 21.0 (Ar-C H₃)

-

δ 61.0 (-C H₂CH₃)

-

δ 105.0 (pyrazole C4)

-

δ 126.0, 129.5 (Aromatic CH)

-

δ 128.0, 139.0, 142.0, 148.0 (Aromatic & Pyrazole Quaternary C)

-

δ 162.0 (C=O)

-

-

IR (KBr, cm⁻¹):

-

~3200-3400 (N-H stretch)

-

~2900-3000 (C-H stretch)

-

~1710-1730 (C=O ester stretch)

-

~1500-1600 (C=C and C=N stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%) = 230 [M]⁺

-

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient two-step synthesis for this compound. By understanding the mechanistic underpinnings of the Claisen condensation and the Knorr pyrazole synthesis, researchers can confidently implement and adapt these protocols. The provided experimental procedures offer a solid foundation for the laboratory-scale production of this valuable heterocyclic intermediate. Further optimization of reaction conditions, such as solvent choice, temperature, and reaction time, may lead to improved yields and purity. The scalability of this synthesis also presents opportunities for its application in larger-scale drug development programs.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

-

Elgazwy, A. S. H.; Ismail, M. A. H.; Soliman, A. M.; El-Sayed, M. A. A. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E2012 , 68 (11), o3209. [Link]

-

Li, Z.; Ge, Y.; Han, C.; Wang, T. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E2011 , 67 (5), o1084. [Link]

-

Kumar, A.; Sharma, S.; Kumar, D. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry2018 , 17 (1). [Link]

-

RSC. Supporting Information for manuscript b903435k. The Royal Society of Chemistry. [Link]

-

McMurry, J. 23.8 Mixed Claisen Condensations. Organic Chemistry, 10th ed., OpenStax. [Link]

-

Han, C.; Ge, Y.; Li, Z.; Wang, T. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E2011 , 67 (5), o1185. [Link]

-

Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Allen, C. F. H.; Bell, A. Carbazic acid, ethyl ester. Organic Syntheses1946 , 26, 39. [Link]

-

Blaser, H.-U.; Pugin, B.; Spindler, F. Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis2003 , 2003 (11), 1679-1682. [Link]

-

Sapkota, K. R. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society2025 , 4 (1). [Link]

-

Stanovnik, B.; Svete, J. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules2019 , 24 (18), 3298. [Link]

-

Al-Zaydi, K. M. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules2008 , 13 (4), 911-919. [Link]

-

Cook, J. C.; Schelwalt, B. E. 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses1973 , 53, 103. [Link]

-

ResearchGate. Structure of ethyl 3-(4-tolyl)hydrazono-2,4-dioxopentanoates. ResearchGate. [Link]

-

LibreTexts. 23.7 The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

Sources

- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its metabolic stability and versatile biological activities have propelled the development of a wide array of drugs.[3][4] This guide provides a comprehensive technical overview of this compound, a representative member of this important class of heterocyclic compounds. We will delve into its synthesis, characterization, and crucially, its three-dimensional crystalline architecture. While the specific crystal structure of the title compound is not publicly available, this guide will leverage data from closely related analogues to provide a detailed and predictive analysis of its structural features. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[1][5] Its unique chemical properties, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns and the formation of various intermolecular interactions, which are critical for molecular recognition and biological activity.[5] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Notable examples of blockbuster drugs incorporating the pyrazole core underscore its therapeutic importance.

The determination of the crystal structure of pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR). A precise knowledge of the three-dimensional arrangement of atoms in a molecule provides invaluable insights into its conformation, stereochemistry, and potential interactions with biological targets. This information is a critical component of rational drug design and lead optimization efforts.

Synthesis and Spectroscopic Characterization

A plausible and efficient route for the synthesis of this compound involves a cyclocondensation reaction. This common strategy for pyrazole synthesis is adaptable and generally provides good yields.

Synthetic Protocol

A likely synthetic pathway is the reaction of a β-dicarbonyl compound with hydrazine hydrate. Specifically, the synthesis can be achieved through the reaction of ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid.[6]

Step-by-Step Protocol:

-

Preparation of the β-dicarbonyl intermediate: Diethyl oxalate is reacted with 4-methylacetophenone in the presence of a base like sodium ethoxide to form ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.[6]

-

Cyclocondensation: The resulting dioxo-ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.[6]

-

Reaction and Work-up: The reaction mixture is typically heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the final product as a crystalline solid.[6][7]

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylphenyl group, the pyrazole ring proton, the ethyl group of the ester, and the methyl group on the phenyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic and pyrazole ring carbons, and the carbons of the ethyl and methyl groups.[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂), confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the pyrazole ring, the C=O stretching of the ester group, and the C=N and C=C bonds of the aromatic rings.[8]

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray crystallography.[9] The process requires a pure compound and careful selection of crystallization conditions.[10]

Protocol for Single Crystal Growth

Slow evaporation of a saturated solution is a widely used and effective method for growing single crystals of organic compounds.[11]

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble may lead to the formation of small crystals, while poor solubility will hinder crystallization.[10] Common solvents for crystallization of organic molecules include ethyl acetate, ethanol, methanol, chloroform, and mixtures thereof.[12]

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary, to create a saturated or near-saturated solution.

-

Filtration: Filter the solution while warm to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

-

Slow Evaporation: Place the filtered solution in a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of well-ordered crystals over a period of several days to weeks.[11][13]

X-ray Diffraction Workflow

The determination of a crystal structure involves a series of steps, from data collection to structure solution and refinement.[9]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Analysis of the Crystal Structure

While the specific crystallographic data for this compound is not available in the searched literature, we can infer its likely structural characteristics by examining closely related compounds, such as Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and other substituted ethyl pyrazole-3-carboxylates.[14][15]

Molecular Geometry

The molecule is expected to consist of a planar pyrazole ring. The 4-methylphenyl and the ethyl carboxylate groups will be attached to this central scaffold. The dihedral angles between the pyrazole ring and the appended phenyl and ester groups are of particular interest as they define the overall molecular conformation.

-

Pyrazole Ring: The five-membered pyrazole ring is aromatic and therefore expected to be essentially planar.

-

Tautomerism: The position of the proton on the pyrazole nitrogen (N-H) defines the tautomeric form. While the topic specifies the 2H-pyrazole, it is important to note that in the solid state, pyrazoles can exist as either the 1H or 2H tautomer, and this can be influenced by the substitution pattern and crystal packing forces.

-

Substituent Orientation: The 4-methylphenyl ring and the ethyl carboxylate group will likely be twisted out of the plane of the pyrazole ring. The extent of this twisting, described by the dihedral angles, will be a compromise between steric hindrance and the electronic effects of conjugation. In similar structures, the dihedral angle between the pyrazole and phenyl rings can vary significantly.[14][15]

Crystallographic Data of a Related Compound

For comparative purposes, the crystallographic data for a structurally similar compound, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, is presented below.[14]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀N₂O₂ |

| Molecular Weight | 320.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.666 (4) |

| b (Å) | 10.160 (6) |

| c (Å) | 11.381 (7) |

| α (°) | 83.991 (9) |

| β (°) | 87.466 (9) |

| γ (°) | 85.47 (1) |

| Volume (ų) | 878.2 (9) |

| Z | 2 |

Table 1: Crystallographic data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.[14]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These interactions govern the crystal packing and ultimately the macroscopic properties of the crystalline material.

-

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded chains or dimers in the crystal lattice. For instance, N-H···O hydrogen bonds are a common feature in the crystal packing of similar compounds.[16]

-

π-π Stacking: The aromatic pyrazole and phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

-

C-H···π Interactions: Weak C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also likely to be present.[15]

Caption: Key intermolecular interactions expected in the crystal packing.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and anticipated crystal structure of this compound. By drawing upon established synthetic methodologies and crystallographic data from closely related analogues, we have constructed a comprehensive picture of this molecule. The insights into its molecular geometry and intermolecular interactions are crucial for understanding its physicochemical properties and for guiding the design of new pyrazole-based compounds with enhanced therapeutic potential. The protocols and analyses presented herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link].

-

ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link].

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link].

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link].

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available from: [Link].

-

National Center for Biotechnology Information. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Available from: [Link].

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link].

-

SpectraBase. Pyrazole-3-carboxylic acid. Available from: [Link].

-

International Union of Crystallography. How to grow crystals for X-ray crystallography. Available from: [Link].

-

Wikipedia. X-ray crystallography. Available from: [Link].

-

National Center for Biotechnology Information. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Available from: [Link].

-

University of Florida. Crystal Growing Tips. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link].

-

ResearchGate. Characterization data for new pyrazole derivatives. Available from: [Link].

-

SciSpace. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link].

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link].

-

National Center for Biotechnology Information. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available from: [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. How To [chem.rochester.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate. This pyrazole derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazole scaffold. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the characterization and strategic utilization of this class of compounds.

Introduction

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This compound, belonging to the class of 5-arylpyrazole-3-carboxylates, is a molecule of significant interest. The presence of the p-tolyl group at the 5-position and the ethyl carboxylate at the 3-position provides a template for further structural modifications to explore its therapeutic potential. This guide will delve into the known characteristics of this compound, provide a detailed synthetic protocol, and discuss its relevance in the context of modern drug development.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of closely related pyrazole derivatives, the following properties can be predicted and are presented for guidance.

Physical Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₃H₁₄N₂O₂ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | White to off-white solid | General observation for similar pyrazole esters. |

| Melting Point | Not available. Expected to be in the range of 100-150 °C. | Based on related structures. For example, Ethyl 5-methyl-1H-pyrazole-3-carboxylate has a melting point of 77-87 °C. The presence of the bulkier p-tolyl group would likely increase the melting point. |

| Boiling Point | Not available. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF, with limited solubility in water. | General solubility profile for similar organic esters. |

| CAS Number | 595610-41-6 |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole ring proton, the ethyl ester protons, and the methyl protons of the tolyl group.

-

Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Pyrazole CH Proton: A singlet around δ 6.5-7.5 ppm.

-

Ethyl Ester (CH₂): A quartet around δ 4.2-4.5 ppm.

-

Ethyl Ester (CH₃): A triplet around δ 1.2-1.5 ppm.

-

Tolyl CH₃ Protons: A singlet around δ 2.3-2.5 ppm.

-

Pyrazole NH Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (Ester): A signal in the range of δ 160-165 ppm.

-

Pyrazole Ring Carbons: Signals in the aromatic region, typically between δ 100-150 ppm.

-

Aromatic Carbons (p-tolyl group): Signals in the range of δ 120-140 ppm.

-

Ethyl Ester (CH₂): A signal around δ 60-65 ppm.

-

Tolyl CH₃ Carbon: A signal around δ 20-25 ppm.

-

Ethyl Ester (CH₃): A signal around δ 14-15 ppm.

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the pyrazole N-H bond.

-

C-H Stretching (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretching: Bands in the region of 1450-1650 cm⁻¹ corresponding to the pyrazole and benzene rings.

-

C-O Stretching (Ester): Bands in the region of 1100-1300 cm⁻¹.

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 230.26). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and other characteristic cleavages.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a Knorr pyrazole synthesis, a robust and widely used method for the formation of pyrazole rings.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from readily available commercial materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives.[3]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1,3-Dicarbonyl Intermediate)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of p-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to afford the crude intermediate, which can be purified by recrystallization.

-

Expert Insight: The Claisen condensation is a classic carbon-carbon bond-forming reaction. The use of a slight excess of diethyl oxalate helps to drive the reaction to completion. The reaction is base-catalyzed, with sodium ethoxide serving as a strong base to deprotonate the α-carbon of the acetophenone.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1.0 eq), in glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution with stirring.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Expert Insight: The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. The acidic medium of glacial acetic acid catalyzes the reaction. The initial step is the formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the cyclization is an important consideration in pyrazole synthesis.

Characterization Workflow

A self-validating characterization workflow is essential to confirm the structure and purity of the synthesized compound.

Caption: A comprehensive workflow for the characterization of the synthesized compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited, the broader class of 5-arylpyrazole-3-carboxylic acid derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

A study by Cankara Pirol et al. (2014) synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and evaluated their antiproliferative activities against human cancer cell lines.[3] Several of these compounds exhibited potent cytotoxic activity, suggesting that the 5-(p-tolyl)pyrazole-3-carboxylic acid scaffold is a valuable starting point for the design of new anticancer agents. The ethyl ester can serve as a key intermediate for the synthesis of a library of amide derivatives to explore structure-activity relationships (SAR).

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. A study on various pyrazole derivatives demonstrated that compounds with a similar core structure exhibit significant anti-inflammatory activity.[4] The 5-aryl-pyrazole-3-carboxylate moiety can be considered a pharmacophore for the development of novel anti-inflammatory agents with potentially improved safety profiles.

Other Potential Applications

The pyrazole nucleus is also found in compounds with antibacterial, antifungal, and antiviral activities.[5] The structural features of this compound make it a versatile building block for the synthesis of a wide range of biologically active molecules.

Conclusion

References

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Cankara Pirol, N., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-9. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, featuring a tolyl moiety, presents a valuable building block for the synthesis of novel therapeutic agents. This document details the compound's identifiers, physicochemical properties, a robust synthesis protocol, and its potential applications, with a focus on providing practical insights for researchers in the field.

Core Identifiers and Chemical Properties

This compound is a distinct chemical entity with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 595610-41-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Synonyms | 3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER, Ethyl 5-(p-tolyl)pyrazole-3-carboxylate, Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate | [1][5] |

Physicochemical Properties (Predicted and Inferred):

While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from closely related analogs and computational models.

| Property | Predicted/Inferred Value | Notes |

| Appearance | White to off-white crystalline solid | Based on similar pyrazole esters. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely high due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and acetonitrile. | Inferred from synthesis protocols of related compounds.[6] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process involving a Claisen condensation followed by a Knorr-type pyrazole synthesis. This methodology is widely applicable for this class of compounds.

Experimental Protocol:

Step 1: Synthesis of the β-ketoester intermediate

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction Initiation: To this solution, add equimolar amounts of diethyl oxalate and 4-methylacetophenone.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Cyclization to form the pyrazole ring

-

Reagents and Setup: Dissolve the crude β-ketoester from Step 1 in glacial acetic acid in a round-bottom flask.

-

Hydrazine Addition: Add a slight excess of hydrazine hydrate dropwise to the solution while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: A two-step synthesis workflow for this compound.

Spectroscopic Characterization (Expected)

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~13.0-14.0 (br s, 1H): NH proton of the pyrazole ring.

-

~7.6 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the methyl group.

-

~7.3 (d, J=8.0 Hz, 2H): Aromatic protons meta to the methyl group.

-

~7.0 (s, 1H): Proton on the pyrazole ring.

-

~4.3 (q, J=7.1 Hz, 2H): CH₂ protons of the ethyl ester.

-

~2.3 (s, 3H): CH₃ protons of the tolyl group.

-

~1.3 (t, J=7.1 Hz, 3H): CH₃ protons of the ethyl ester.

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~162.0: Carbonyl carbon of the ester.

-

~148.0, ~140.0, ~139.0: Aromatic and pyrazole carbons.

-

~129.5, ~125.5: Aromatic carbons.

-

~105.0: Pyrazole carbon.

-

~60.0: O-CH₂ carbon of the ethyl ester.

-

~21.0: CH₃ carbon of the tolyl group.

-

~14.5: CH₃ carbon of the ethyl ester.

Expected FT-IR (KBr) ν (cm⁻¹):

-

~3200-3400: N-H stretching of the pyrazole ring.

-

~3000-3100: Aromatic C-H stretching.

-

~2850-2950: Aliphatic C-H stretching.

-

~1700-1720: C=O stretching of the ester.

-

~1600: C=C and C=N stretching of the aromatic and pyrazole rings.

Expected Mass Spectrum (EI):

-

m/z 230: Molecular ion peak [M]⁺.

-

Fragmentation pattern: Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 185, and other characteristic fragments of the pyrazole and tolyl moieties.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a number of approved drugs. This compound serves as a versatile starting material for the synthesis of more complex molecules with a wide range of potential biological activities.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the ester and the N-H position of the pyrazole can lead to the development of novel anti-inflammatory compounds.

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors. The tolyl group can be further functionalized to explore structure-activity relationships (SAR) for various cancer targets.

-

Antimicrobial Agents: The pyrazole scaffold has been shown to exhibit antibacterial and antifungal activities. This compound can be used to generate libraries of derivatives for screening against a panel of microbial pathogens.

Logical Pathway for Drug Discovery Application:

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C13H14N2O2 | CID 615420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. sobhabio.com [sobhabio.com]

- 6. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Knorr in 1883, this aromatic system has proven to be a remarkably versatile scaffold, leading to the development of a multitude of clinically significant therapeutic agents.[1] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, allow for diverse substitutions that can be fine-tuned to interact with a wide array of biological targets.[3] This guide provides an in-depth exploration of the major biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate their therapeutic potential. We will delve into the anti-inflammatory, anticancer, antimicrobial, and neuromodulatory activities that make pyrazoles a subject of intense and ongoing research for drug development professionals.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Chronic inflammation is a key driver of numerous pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] Pyrazole derivatives have emerged as a pivotal class of anti-inflammatory agents, most notably through the development of selective cyclooxygenase-2 (COX-2) inhibitors.[5]

Mechanism of Action: The Celecoxib Paradigm

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of COX-2.[6][7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[7][8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects.[4][8] The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[6][8] A key feature is the presence of a sulfonamide side chain that fits into a hydrophilic side pocket near the active site of COX-2, an interaction not possible with the more constricted COX-1 active site.[8][9] This selective inhibition reduces the production of pro-inflammatory prostaglandins (like PGE2) from arachidonic acid, thereby alleviating inflammation and pain with a reduced risk of gastric issues.[9][10]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Analysis of Anti-inflammatory Potency

The efficacy of pyrazole derivatives as anti-inflammatory agents is quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes and their performance in in vivo models.

| Compound Class | Target(s) | IC50 (COX-2) [μM] | IC50 (COX-1) [μM] | In Vivo Model (Edema Reduction) | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | - | - | [4] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 | - | 75% reduction | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 | 0.02 | 4.5 | - | [4] |

| Celecoxib | COX-2 | ~0.04 | ~15 | Significant reduction | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is straightforward: carrageenan injection induces a localized inflammatory response, and a reduction in the resulting edema (swelling) indicates the efficacy of the test compound.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups (pyrazole derivatives at various doses). The animals are fasted overnight before the experiment.

-

Compound Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured immediately after the injection (V0) and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Self-Validation: The inclusion of a positive control (standard drug) is critical. A statistically significant reduction in edema in the standard group compared to the vehicle control validates the assay's sensitivity. The dose-dependent response of the test compound further strengthens the results.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in numerous anticancer agents, demonstrating the ability to inhibit a wide range of targets crucial for cancer cell proliferation, survival, and angiogenesis.[12][13][14]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer.[15][16]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their hyperactivity is a hallmark of many cancers.[17][18] Pyrazole derivatives have been designed to act as ATP-competitive inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest (commonly at the G1 phase) and apoptosis.[19][20][21]

-

BRAF/VEGFR Inhibition: The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a major driver in melanoma.[22][23] Pyrazole-based inhibitors can target this mutant BRAF.[24][25] Furthermore, by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can block angiogenesis, the process of forming new blood vessels that tumors need to grow.[12][26] Dual inhibition of BRAF and VEGFR is a powerful strategy to combat tumor growth and metastasis.[23]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, promotes tumor cell proliferation. Pyrazole derivatives have been developed as potent EGFR inhibitors.[12][26]

Caption: Multi-targeted inhibition by anticancer pyrazole derivatives.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxicity of pyrazole derivatives is a primary indicator of their anticancer potential, typically expressed as IC50 values against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line | IC50 [μM] | Reference |

| Pyrazole-benzothiazole hybrid | VEGFR-2 | HT29, PC3, A549 | 3.17 - 6.77 | [12] |

| Pyrazole carbaldehyde derivative | PI3 Kinase | MCF7 | 0.25 | [12] |

| Pyrazole-naphthalene analog | Tubulin | MCF7 | 0.05 | [12] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | A2780 | 0.127-0.560 | [20] |

| Pyrazole-thiazole hybrid | CDK1 / CDK2 | - | - | [18] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.

-

Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of the test pyrazole derivative is prepared in DMSO. Serial dilutions are made in culture media to achieve the desired final concentrations. The old media is removed from the plates, and 100 µL of media containing the test compound (or vehicle control - DMSO) is added to each well. A positive control (e.g., Doxorubicin) is included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The media containing MTT is carefully removed. 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Self-Validation: The assay includes untreated cells (100% viability control) and cells treated with a known cytotoxic agent (positive control). A consistent and low coefficient of variation among replicate wells ensures the reliability of the data.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[27][28] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[29][30]

Mechanisms of Action and Structure-Activity Relationship (SAR)

The antimicrobial mechanisms of pyrazoles are diverse and not always fully elucidated. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[27] The structure-activity relationship is highly dependent on the substituents on the pyrazole ring. For instance, the incorporation of halogen atoms, thiadiazine moieties, or specific hydrazone side chains has been shown to enhance antimicrobial potency.[27][28]

Quantitative Analysis of Antimicrobial Efficacy

The effectiveness of pyrazole derivatives against microbial strains is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Class | Organism(s) | MIC [μg/mL] | Reference |

| Hydrazide derivatives of pyrazole | S. aureus, K. planticola | 1.9 - 3.9 | [27] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli (multidrug-resistant) | 1 - 8 | [27] |

| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 | [27] |

| Pyrazole-1-carbothiohydrazide derivative | Bacteria & Fungi | 2.9 - 125 | [28] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for MIC determination via broth microdilution.

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Control Wells: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well (except the negative control). The final volume in each well is typically 100 or 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control. The use of a growth indicator like resazurin can aid in visualization.

-

Self-Validation: Clear growth in the positive control well and no growth in the negative control well are essential for the test to be valid. The MIC of the standard antibiotic should fall within its known acceptable range for the tested strain.

Neuromodulatory and Other Activities

The versatility of the pyrazole scaffold extends to the central nervous system, most notably with the development of cannabinoid receptor (CB1) antagonists.

Cannabinoid Receptor 1 (CB1) Antagonism

The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist developed for the treatment of obesity.[31][32] The endocannabinoid system is involved in regulating appetite and energy balance.[31][33] Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it binds to the receptor and reduces its basal activity, thereby decreasing appetite and food intake.[34][35] Structure-activity relationship studies have shown that potent and selective CB1 antagonism requires specific substitutions, such as a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[36][37][38] Although Rimonabant was withdrawn from the market due to psychiatric side effects, its development highlighted the potential of pyrazoles to modulate key CNS pathways.[35]

Other biological activities reported for pyrazole derivatives include anticonvulsant, antidepressant, antiviral, and antioxidant effects, making this a rich field for further therapeutic exploration.[1][39][40]

Conclusion and Future Directions

The pyrazole nucleus is undeniably a "privileged scaffold" in medicinal chemistry, forming the basis of drugs with profound impacts on human health. From the selective anti-inflammatory action of Celecoxib to the multi-targeted approach of modern anticancer agents, pyrazole derivatives demonstrate remarkable chemical tractability and biological significance. The continued exploration of structure-activity relationships, aided by computational modeling and innovative synthetic strategies, will undoubtedly unlock new therapeutic applications.[2][4] Future research will likely focus on developing pyrazole derivatives with enhanced selectivity to minimize off-target effects, creating hybrid molecules with dual activities (e.g., anti-inflammatory and antimicrobial), and exploring novel biological targets to address unmet medical needs. The insights and protocols detailed in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional heterocyclic scaffold.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. [Link]

-

"Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

-

Current status of pyrazole and its biological activities - PMC. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Full article: Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online. [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

What is Rimonabant used for? - Patsnap Synapse. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

-

Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

-

Rimonabant - Wikipedia. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - NIH. [Link]

-

New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. ClinPGx [clinpgx.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 27. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 30. eurekaselect.com [eurekaselect.com]

- 31. What is Rimonabant used for? [synapse.patsnap.com]

- 32. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 35. Rimonabant - Wikipedia [en.wikipedia.org]

- 36. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. jchr.org [jchr.org]

- 40. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities.[1][2] When functionalized with a carboxylate group, the resulting pyrazole carboxylate scaffold offers a versatile platform for the development of novel therapeutics. The carboxylate moiety provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity through esterification, amidation, or other coupling reactions.[4] This guide provides an in-depth exploration of the therapeutic applications of pyrazole carboxylates, focusing on their synthesis, mechanisms of action, and structure-activity relationships across various disease areas.

Core Synthesis Strategies for Pyrazole Carboxylates

The synthetic versatility of pyrazole carboxylates is a key driver of their widespread use in drug discovery. A common and flexible approach involves a two-stage process: the initial construction of the pyrazole core bearing a carboxylic acid or ester, followed by further modifications.[5]

A prevalent method for constructing the pyrazole ring is through a cyclocondensation reaction. The Knorr pyrazole synthesis, for instance, utilizes the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] Another efficient method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[6]

Example Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Cyclocondensation[5]

This protocol outlines a general procedure for the synthesis of a pyrazole-carboxylate ester.

Materials:

-

Hydrazine derivative (1.0 equivalent)

-

β-Ketoester (1.0 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount, e.g., 0.1 equivalent)

-